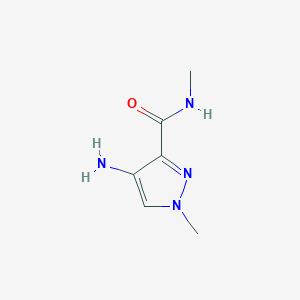

4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide

概要

説明

4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound with the molecular formula C6H10N4O. It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1-methyl-1H-pyrazole-3-carboxylic acid with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反応の分析

Types of Reactions

4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of N-substituted pyrazole derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide exhibits significant antiproliferative effects on various cancer cell lines. For instance, a study evaluated its efficacy against lung cancer (NCI-H520) and gastric cancer (SNU-16) cell lines, revealing IC50 values ranging from 19 nM to 73 nM, demonstrating its potential as an anticancer agent .

Kinase Inhibition

The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. In vitro studies have shown that derivatives of this compound can effectively inhibit kinase activity, contributing to their anticancer properties .

Enzyme Inhibition

this compound has been studied for its potential as an enzyme inhibitor. The amino and carboxamide groups allow the compound to form hydrogen bonds with enzymes or receptors, potentially blocking their activity and thereby influencing various biological pathways .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogenic strains at lower concentrations compared to conventional antibiotics .

Case Study 1: Anticancer Activity

A comprehensive study on the anticancer properties of this compound derivatives demonstrated significant inhibition of cell proliferation across multiple cancer types. The study utilized various assays to confirm the compound's effectiveness in targeting cancer cells through kinase inhibition and DNA interaction .

Case Study 2: Antimicrobial Efficacy

Research focusing on the antimicrobial properties revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This was particularly evident in assays where the compound inhibited the growth of pathogenic strains at concentrations lower than those required for conventional antibiotics .

Material Science Applications

In addition to its biological applications, this compound is being explored in material science for developing new materials with specific properties such as liquid crystals and UV stabilizers. The compound's unique structure allows it to be utilized as a building block for synthesizing more complex heterocyclic compounds .

Comparison of Structural Variants

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Base structure with dimethyl group | Anticancer, antimicrobial |

| 5-Amino-N-methyl-1H-pyrazole-4-carboxamide | Methyl substitution at different position | Enhanced anti-inflammatory properties |

| 3-(Substituted alkoxy)pyrazole-4-carboxamides | Alkoxy substituents | Increased herbicidal activity |

作用機序

The mechanism of action of 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways involved in various biological processes .

類似化合物との比較

Similar Compounds

- 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

- 1-(4-Azepanyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide

- 5-Amino-1H-pyrazole-3-carboxamide hydrochloride

- 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride

Uniqueness

4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications .

生物活性

4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide (often referred to as DMPC) is a heterocyclic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C6H10N4O

- Molecular Weight : 154.17 g/mol

- Structure : The compound features a pyrazole ring with an amino group and a carboxamide functional group, which contribute to its reactivity and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . It has been shown to inhibit various kinases involved in cancer progression, making it a candidate for drug development:

- Kinase Inhibition : The compound effectively inhibits kinases such as FLT3 and CDK, which are crucial in cell cycle regulation and oncogenic signaling pathways .

- Antiproliferative Effects : Studies have demonstrated that DMPC exhibits antiproliferative effects on several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .

The mechanism through which DMPC exerts its biological effects primarily involves:

- Enzyme Modulation : It binds to specific enzymes or receptors, modulating their activity. This modulation can affect various metabolic pathways critical for cancer cell survival and proliferation.

- Induction of Apoptosis : In vitro studies have shown that DMPC can induce apoptosis in cancer cells by enhancing caspase activity, leading to morphological changes indicative of programmed cell death .

Comparative Analysis with Related Compounds

The biological activity of DMPC can be compared with other pyrazole derivatives to highlight its unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-amino-N-methyl-1H-pyrazole-3-carboxamide | Methyl group instead of dimethyl | Different solubility and reactivity profiles |

| 5-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide | Position of amino group shifted | Potentially different biological activities |

| 3-amino-N,1-dimethyl-1H-pyrazole-5-carboxamide | Different positioning of functional groups | Variations in kinase inhibition efficacy |

These comparisons underscore the structural diversity within the pyrazole class and highlight the specific biological activities attributed to DMPC.

Study on Anticancer Activity

A study published in ACS Omega evaluated various pyrazole derivatives for their anticancer properties. Among them, DMPC was noted for its ability to inhibit microtubule assembly at concentrations as low as 20 μM. This inhibition was associated with significant antiproliferative effects on breast cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, DMPC has been investigated for anti-inflammatory effects. A review highlighted the potential of pyrazole derivatives to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammatory responses. While specific data on DMPC's COX inhibition is limited, related compounds have shown promising anti-inflammatory profiles .

特性

IUPAC Name |

4-amino-N,1-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-8-6(11)5-4(7)3-10(2)9-5/h3H,7H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHVAZMWVVGRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NN(C=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426897 | |

| Record name | 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001500-41-9 | |

| Record name | 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。